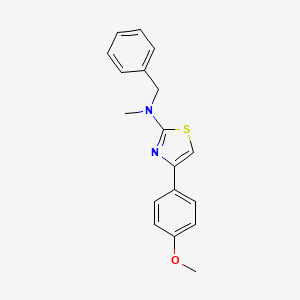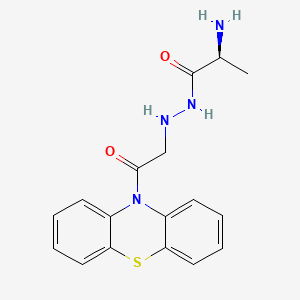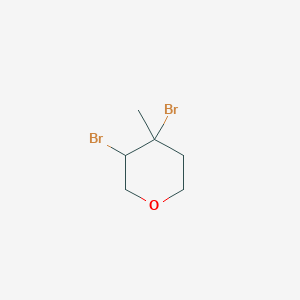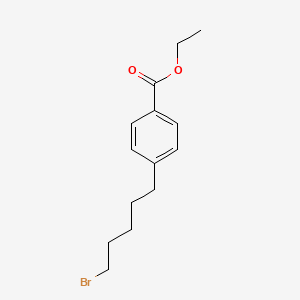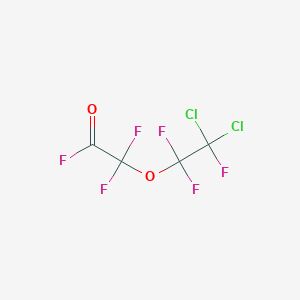
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it highly reactive and versatile in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride typically involves multiple steps. One common method starts with the reaction of trichloroethylene with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane. This intermediate is then further reacted to produce 2,2-dichloro-1,1,1-trifluoroethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of catalysts such as aluminium fluoride can enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, aluminium fluoride, and various organic solvents. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated organic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, fluorinated compounds derived from (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride are studied for their potential use in drug development. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of refrigerants, solvents, and other chemical products .
Mecanismo De Acción
The mechanism of action of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of multiple halogen atoms, which can form strong bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar applications.
1,1-Difluoro-2,2-dichloroethylene: Known for its use in various industrial applications.
Uniqueness
What sets (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride apart from these similar compounds is its specific combination of halogen atoms, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and specialty chemicals .
Propiedades
Número CAS |
83865-23-0 |
|---|---|
Fórmula molecular |
C4Cl2F6O2 |
Peso molecular |
264.93 g/mol |
Nombre IUPAC |
2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C4Cl2F6O2/c5-3(6,10)4(11,12)14-2(8,9)1(7)13 |
Clave InChI |
QGXXVUDUUCDUBJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(OC(C(F)(Cl)Cl)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


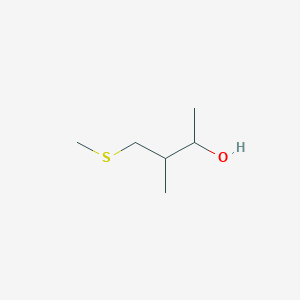
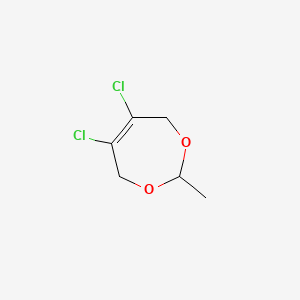
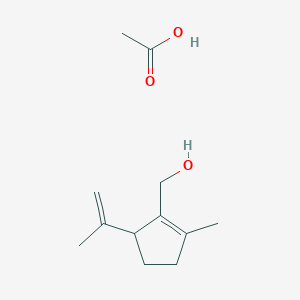
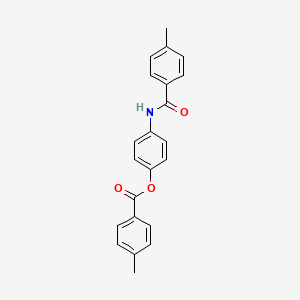
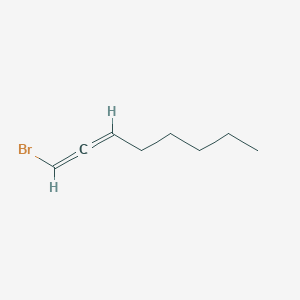
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
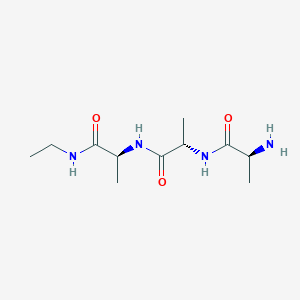
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
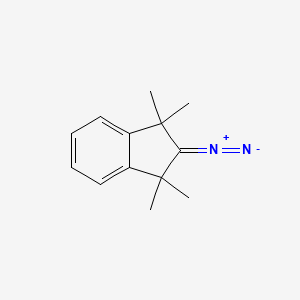
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
